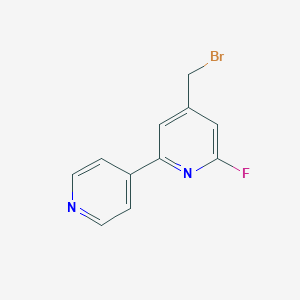
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, featuring a bromine atom at the third position and a hydroxyl group at the fifth position on the pyridine ring, with an ethanone group attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone typically involves the bromination of 3-hydroxypyridine followed by the introduction of the ethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The process may involve:
Bromination: 3-Hydroxypyridine is treated with bromine in an organic solvent such as acetic acid or dichloromethane, often at low temperatures to control the reaction rate.
Ethanone Introduction: The brominated product is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are crucial due to the use of hazardous chemicals like bromine.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(3-Hydroxy-5-pyridin-2-yl)ethanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(3-Bromo-5-oxopyridin-2-yl)ethanone or 1-(3-Bromo-5-carboxypyridin-2-yl)ethanone.
Reduction: Formation of 1-(3-Hydroxy-5-pyridin-2-yl)ethanone.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxy-5-pyridin-2-yl)ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(3-Bromo-2-pyridinyl)ethanone: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone: A positional isomer with the bromine and hydroxyl groups at different positions, leading to variations in chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6BrNO2 |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
1-(3-bromo-5-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)7-6(8)2-5(11)3-9-7/h2-3,11H,1H3 |
Clé InChI |
RTRUYGHIXCHZLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=N1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)



![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)









